molecular formula C6H8N4O B131424 N-(pyridin-4-yl)hydrazinecarboxamide CAS No. 153539-26-5

N-(pyridin-4-yl)hydrazinecarboxamide

Cat. No.: B131424
CAS No.: 153539-26-5
M. Wt: 152.15 g/mol
InChI Key: MJTBMALRTPNOQB-UHFFFAOYSA-N
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Description

Contextual Framework of Hydrazinecarboxamide-Based Compounds

Hydrazinecarboxamide, also known as semicarbazide (B1199961), and its derivatives are a well-established class of compounds in medicinal chemistry. nih.gov The structural diversity inherent in these molecules allows for extensive chemical modifications, enabling the fine-tuning of their biological and physicochemical properties. nih.gov This adaptability has led to the investigation of hydrazinecarboxamide derivatives for a broad spectrum of biological activities, including anticancer, anticonvulsive, anti-inflammatory, and enzyme inhibition properties. nih.gov

The synthesis of hydrazinecarboxamide derivatives often involves the reaction of hydrazides with isocyanates or related reagents. These compounds can serve as key intermediates in the synthesis of various heterocyclic systems. The presence of the reactive hydrazine (B178648) and carboxamide functionalities allows for further chemical transformations, making them valuable building blocks in organic synthesis.

Significance of N-(pyridin-4-yl)hydrazinecarboxamide in Interdisciplinary Academic Inquiry

The incorporation of a pyridine (B92270) ring into the hydrazinecarboxamide scaffold, as seen in this compound, imparts distinct properties that are of significant interest in various research fields. The pyridine moiety can participate in hydrogen bonding and π-π stacking interactions, which are crucial for molecular recognition and binding to biological targets. nih.govresearchgate.net

Research into derivatives of this compound has revealed promising biological activities, particularly in the areas of antitubercular and anticancer research. researchgate.netmdpi.com Furthermore, the coordination capabilities of the pyridine nitrogen and the hydrazinecarboxamide group make this compound and its analogs intriguing ligands in coordination chemistry, with potential applications in catalysis and materials science. nih.gov

Detailed Research Findings

The versatile nature of the this compound scaffold is evident in the diverse biological activities exhibited by its derivatives. Researchers have synthesized and evaluated numerous analogs, leading to the identification of compounds with potent inhibitory effects against various biological targets.

One area of significant interest is the development of antitubercular agents. Modifications of the isoniazid (B1672263) (INH) structure, a cornerstone of tuberculosis treatment, have led to the synthesis of 2-isonicotinoylhydrazinecarboxamides. researchgate.netchempublishers.com These compounds have been evaluated for their in vitro activity against Mycobacterium tuberculosis and other mycobacterial strains. researchgate.netchempublishers.com

CompoundTarget OrganismMIC (μg/mL)
2-isonicotinoyl-N-(4-octylphenyl) hydrazinecarboxamideM. tuberculosis1–2 µM
2-isonicotinoyl-N-(2,4,6-trichlorophenyl) hydrazinecarboxamideM. tuberculosis4 µM

Data sourced from studies on related 2-isonicotinoylhydrazinecarboxamide derivatives. chempublishers.com

In the realm of oncology, hydrazinecarboxamide derivatives have demonstrated notable anticancer activity. nih.gov For instance, certain thiosemicarbazone derivatives incorporating a pyridine ring have shown potent antiproliferative effects against various cancer cell lines. mdpi.com

CompoundCell LineIC50 (µM)
N-(3-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamideHeLa, RD, BxPC-30.1–0.2
N-(3-Methoxyphenyl)-2-[1-(pyridin-2-yl) ethylidene] hydrazinecarbothioamideVarious0.1–11

Data from studies on structurally related pyridine-containing thiosemicarbazones. mdpi.com

Furthermore, the structural motif of this compound is found in compounds investigated as carbonic anhydrase inhibitors. mdpi.comwikipedia.org Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. mdpi.comwikipedia.org The pyridine-sulfonamide scaffold, which shares structural similarities with this compound derivatives, has been a key area of focus in the design of potent and selective carbonic anhydrase inhibitors. mdpi.com

The coordination chemistry of ligands containing the N-(pyridin-4-yl) moiety has also been explored, leading to the synthesis of novel coordination compounds with interesting structural features and potential applications in materials science. nih.gov The ability of the pyridine nitrogen to coordinate with metal ions, often in conjunction with other donor atoms in the molecule, allows for the construction of diverse and complex supramolecular assemblies. nih.govmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-3-pyridin-4-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c7-10-6(11)9-5-1-3-8-4-2-5/h1-4H,7H2,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTBMALRTPNOQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Pyridin 4 Yl Hydrazinecarboxamide and Its Analogues

Classical Synthetic Pathways to Hydrazinecarboxamide Scaffolds

The hydrazinecarboxamide scaffold, also known as a semicarbazide (B1199961), is a fundamental structure in organic chemistry. Classical synthetic approaches to this moiety are well-documented and typically involve the reaction of a hydrazine (B178648) derivative with a suitable carbonyl-containing compound.

One of the most traditional methods is the reaction of hydrazine with urea (B33335) . When heated together, hydrazine hydrate (B1144303) and urea react to form semicarbazide, with the release of ammonia (B1221849). researchgate.netyoutube.com This reaction is a two-step process where one mole of hydrazine first reacts with one mole of urea to yield semicarbazide. nih.gov However, a potential side reaction is the further reaction of the newly formed semicarbazide with another mole of hydrazine to produce carbohydrazide, or with another mole of urea to yield hydrazodicarbonamide. researchgate.netnih.gov Controlling reaction conditions such as temperature, pH, and stoichiometry is crucial to maximize the yield of the desired semicarbazide. nih.gov

Another fundamental classical pathway is the reaction of a hydrazine with an isocyanate . This reaction provides a direct and often high-yielding route to 4-substituted semicarbazides. The lone pair of the terminal nitrogen atom of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate to form the hydrazinecarboxamide linkage. nih.govscispace.com This method is particularly useful for introducing aryl or alkyl substituents at the N-4 position of the semicarbazide.

A related classical method involves the use of cyanates . For instance, salts of semicarbazide can be prepared by the reaction of hydrazine sulfate (B86663) with potassium cyanate. researchgate.net Similarly, processes have been developed that utilize the rearrangement of a monochlorourea salt to form an amino isocyanate intermediate, which then readily reacts with ammonia to produce semicarbazide. mdpi.com

To synthesize N-(pyridin-4-yl)hydrazinecarboxamide specifically, these classical methods would typically start with 4-pyridylhydrazine. This key intermediate can be prepared from 4-chloropyridine (B1293800) hydrochloride and hydrazine hydrate. nih.gov Once 4-pyridylhydrazine is obtained, it can be reacted with urea, a cyanate, or a suitable isocyanate equivalent to furnish the target compound.

Table 1: Overview of Classical Synthetic Pathways
Starting MaterialsKey ReagentProductGeneral Reaction
HydrazineUreaSemicarbazideH₂NNH₂ + H₂NCONH₂ → H₂NNHCONH₂ + NH₃
HydrazineIsocyanate (R-NCO)4-Substituted SemicarbazideH₂NNH₂ + R-NCO → R-NHCONHNH₂
4-PyridylhydrazinePotassium Cyanate (KOCN)This compoundC₅H₄N-NHNH₂ + KOCN → C₅H₄N-NHNHCONH₂

Modern Approaches and Advanced Reagents in Pyridine-Containing Hydrazinecarboxamide Synthesis

Modern synthetic chemistry has introduced a range of advanced techniques and reagents that offer significant advantages over classical methods, including reduced reaction times, improved yields, milder reaction conditions, and greater environmental compatibility. These approaches are highly applicable to the synthesis of complex molecules like this compound and its analogues.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. mdpi.com The application of microwave irradiation can dramatically shorten reaction times for the formation of pyridine-containing heterocycles, often leading to higher yields compared to conventional heating. mdpi.comrsc.org For example, the one-pot condensation reactions to form pyrazolo[3,4-b]pyridine derivatives are efficiently conducted under microwave irradiation in aqueous media. rsc.org This technology can be applied to the condensation steps in hydrazinecarboxamide synthesis, such as the formation of hydrazones or the cyclization of derivatives.

Ultrasonic irradiation is another green chemistry technique that promotes reactions through acoustic cavitation. scispace.comnih.gov This method has been successfully used to synthesize hydrazine carboxamides in a water-glycerol solvent system, proving to be much faster and more productive than conventional methods. nih.gov The synthesis of arylhydrazones from phenylhydrazines and carbonyl compounds is also significantly accelerated under ultrasonic conditions, often proceeding rapidly at ambient temperature without the need for a catalyst. researchgate.netresearchgate.net

The use of advanced reagents and catalysts also defines modern synthetic strategies. Palladium-catalyzed amination reactions, for instance, provide a direct route to protected pyridylhydrazine derivatives. nih.gov This method effectively couples 2-pyridyl chlorides, bromides, or triflates with protected hydrazine substrates like di-tert-butyl hydrazodiformate, using chelating phosphine (B1218219) ligands. nih.gov Such catalytic C-N bond formation is a cornerstone of modern synthesis for creating key intermediates. Furthermore, specialized coupling reagents, commonly used in peptide synthesis, such as those based on phosphonium (B103445) or aminium salts, can be employed to facilitate the formation of the amide bond within the hydrazinecarboxamide structure under mild conditions.

Table 2: Comparison of Modern Synthetic Techniques
TechniqueKey FeaturesTypical Application in SynthesisAdvantages
Microwave IrradiationRapid heating, solvent-free or aqueous mediaCondensation and cyclization reactionsReduced reaction times, higher yields mdpi.com
Ultrasonic IrradiationAcoustic cavitation, ambient temperatureSynthesis of hydrazones and hydrazine carboxamidesEnvironmentally friendly, fast, catalyst-free researchgate.netnih.gov
Palladium CatalysisUse of Pd catalysts and specialized ligandsC-N bond formation to create pyridylhydrazinesDirect, high-yield route to key intermediates nih.gov

Strategies for Derivatization of this compound

This compound possesses distinct reactive sites that allow for selective chemical modifications, enabling the synthesis of a wide array of analogues. Derivatization can be targeted at either the pyridine (B92270) ring or the hydrazinecarboxamide moiety.

The pyridine ring is an electron-deficient heterocycle, which influences its reactivity. While it is generally resistant to electrophilic substitution, it is susceptible to nucleophilic attack and can be functionalized using modern cross-coupling methodologies, particularly if first converted to a halopyridine derivative.

Palladium-catalyzed cross-coupling reactions are a premier tool for modifying aromatic and heteroaromatic rings. nih.gov Reactions like the Suzuki-Miyaura coupling (using boronic acids) and others can be used to introduce new carbon-carbon bonds at specific positions on the pyridine ring. mdpi.comlibretexts.org For example, a 4-halopyridine precursor bearing a protected hydrazinecarboxamide group could be coupled with various aryl or alkyl boronic acids to install substituents at the 4-position of the ring system. mdpi.com The success of these reactions often depends on the choice of catalyst, ligand, and base. libretexts.org

Direct C-H functionalization represents a more advanced and atom-economical strategy. nih.gov Palladium-catalyzed, directing-group-assisted C-H activation can achieve ortho-functionalization of pyridine rings. nih.gov For this compound, the nitrogen atoms in the side chain could potentially direct a catalyst to activate the C-3 or C-5 positions of the pyridine ring, allowing for the introduction of aryl, alkyl, or other functional groups. Minisci-type reactions, which involve the addition of radicals to protonated N-heteroarenes, provide another route for alkylation or acylation, typically at the C-2 or C-4 positions. nih.gov

The hydrazinecarboxamide group offers several points for modification, including the terminal primary amine, the secondary amine, and the amide nitrogen.

A primary and highly useful reaction is the condensation of the terminal -NH₂ group with aldehydes and ketones to form N-(pyridin-4-yl)hydrazinecarbox-1-ylidene derivatives, commonly known as semicarbazones. researchgate.net This reaction is typically carried out in an appropriate solvent, sometimes with acid catalysis, and is a robust method for introducing a wide variety of substituents. mdpi.com The formation of these hydrazones can be accelerated by ultrasonic irradiation. researchgate.net

N-Acylation of the terminal amino group is another common modification. This can be achieved using acyl chlorides, anhydrides, or activated esters in the presence of a base. mdpi.com This reaction introduces an additional acyl group, leading to N'-acyl-N-(pyridin-4-yl)hydrazinecarboxamide derivatives. Modern coupling reagents can facilitate this transformation under mild conditions. researchgate.net

Furthermore, N-alkylation can occur at the nitrogen atoms of the hydrazine moiety. The benzyl group, for instance, can be used as a protecting group that is later removed by hydrogenolysis. Direct alkylation can be achieved with alkyl halides, though controlling the site of alkylation (N-1' vs N-2') can be challenging and may lead to mixtures of products.

Table 3: Derivatization Strategies
Modification SiteReaction TypeReagentsResulting Structure
Pyridine Ring (C-H)Palladium-Catalyzed C-H ArylationAryl Halide, Pd CatalystAryl-substituted pyridine ring
Hydrazinecarboxamide (-NH₂)Hydrazone FormationAldehyde (R-CHO) or Ketone (R₂C=O)Semicarbazone derivative (C₅H₄N-NHCON=CHR)
Hydrazinecarboxamide (-NH₂)N-AcylationAcyl Chloride (R-COCl) or AnhydrideN'-Acyl derivative (C₅H₄N-NHCONH-COR)
Hydrazinecarboxamide (-NH₂)N-AlkylationAlkyl Halide (R-X)N'-Alkyl derivative (C₅H₄N-NHCONH-R)

Advanced Spectroscopic Characterization and Structural Elucidation of N Pyridin 4 Yl Hydrazinecarboxamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of N-(pyridin-4-yl)hydrazinecarboxamide by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the pyridine (B92270) ring and the hydrazinecarboxamide moiety are expected. The protons on the pyridine ring typically appear in the aromatic region (δ 7.0-9.0 ppm). The two protons ortho to the nitrogen atom (H-2 and H-6) are expected to be the most deshielded and appear as a doublet, while the two protons meta to the nitrogen (H-3 and H-5) would also appear as a doublet at a slightly upfield position.

The protons of the hydrazinecarboxamide group (-NH-NH-C(O)-NH₂) would give rise to distinct signals. The amide protons (-C(O)NH₂) are expected to appear as a broad singlet, with its chemical shift being solvent-dependent. The two protons on the hydrazine (B178648) nitrogen atoms (-NH-NH-) would also produce separate signals, the chemical shifts of which can be influenced by hydrogen bonding and the rate of proton exchange.

For a closely related compound, N-phenyl-2-(pyridin-4-ylcarbonyl) hydrazine carboxamide, the ¹H NMR spectrum in DMSO-d₆ shows signals for the pyridine protons at δ 8.74 (d) and 7.82 (d) ppm. The NH protons of the hydrazine and amide groups appear as singlets at δ 10.73, 9.52, and 8.74 ppm researchgate.net. The absence of the phenyl group in this compound would simplify the aromatic region of the spectrum.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The pyridine ring will exhibit three distinct signals for the carbon atoms. The carbon atom attached to the carbonyl group (C-4) and the two carbons adjacent to the nitrogen atom (C-2 and C-6) are expected to be the most deshielded. The two carbons at positions 3 and 5 would appear at a more upfield chemical shift. The carbonyl carbon of the hydrazinecarboxamide group is typically observed in the range of δ 150-170 ppm.

In the case of the related N-phenyl-2-(pyridin-4-ylcarbonyl) hydrazine carboxamide, the ¹³C NMR spectrum in DMSO-d₆ displays signals for the pyridine carbons at δ 150.5, 141.2, and 121.5 ppm, with the carbonyl carbon appearing at δ 165.2 ppm researchgate.net. The spectrum of this compound would lack the signals corresponding to the phenyl ring.

Interactive Data Table: Predicted NMR Data for this compound

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
H-2, H-6~8.7~150
H-3, H-5~7.8~121
-NH- (hydrazine)Variable-
-NH- (hydrazine)Variable-
-NH₂ (amide)Variable-
C-2, C-6-~150
C-3, C-5-~121
C-4-~141
C=O-~165

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Techniques

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and probing the bonding arrangement within this compound.

FT-IR Spectroscopy:

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibrations of the primary amine (-NH₂) and secondary amine (-NH-) groups in the hydrazinecarboxamide moiety typically appear as multiple bands in the region of 3100-3400 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) is expected to be a strong absorption in the range of 1640-1680 cm⁻¹. The N-H bending vibration (Amide II band) usually appears around 1550-1620 cm⁻¹.

The pyridine ring will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region. The in-plane and out-of-plane C-H bending vibrations of the pyridine ring can be observed in the fingerprint region (below 1400 cm⁻¹).

For the analogous N-phenyl-2-(pyridin-4-ylcarbonyl) hydrazine carboxamide, the FT-IR spectrum shows N-H stretching bands at 3300-3100 cm⁻¹, a C=O stretching band at 1660 cm⁻¹, and pyridine ring stretching vibrations around 1550 cm⁻¹ researchgate.net.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the pyridine ring are typically strong in the Raman spectrum. The C=C and C=N ring stretching modes of pyridine are expected to be prominent. The C=O stretching vibration of the amide may also be observable. Raman spectroscopy is particularly useful for studying the molecule in aqueous solutions, where water absorption can obscure regions of the FT-IR spectrum.

Interactive Data Table: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
-NH₂ and -NH-N-H stretching3100-3400FT-IR, Raman
Pyridine C-HC-H stretching>3000FT-IR, Raman
C=O (Amide I)C=O stretching1640-1680FT-IR, Raman
-NH (Amide II)N-H bending1550-1620FT-IR
Pyridine RingC=C, C=N stretching1400-1600FT-IR, Raman

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis absorption spectrum of this compound is expected to exhibit absorption bands arising from π → π* and n → π* electronic transitions.

The pyridine ring, being an aromatic system, will contribute to strong π → π* transitions, typically observed at shorter wavelengths (around 200-280 nm). The carbonyl group of the amide and the nitrogen atoms of the hydrazine and pyridine moieties possess non-bonding electrons (n electrons), which can undergo n → π* transitions. These transitions are generally weaker in intensity and occur at longer wavelengths compared to π → π* transitions.

For the related N-phenyl-2-(pyridin-4-ylcarbonyl) hydrazine carboxamide, the electronic spectrum in DMSO shows absorption bands at 34250, 29070, and 28250 cm⁻¹ (corresponding to approximately 292, 344, and 354 nm), which are attributed to π → π* and n → π* transitions researchgate.net. The emission properties (fluorescence or phosphorescence) of this compound would depend on the efficiency of radiative decay from its excited states and would require separate experimental investigation.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a crucial technique for confirming the molecular weight and elucidating the fragmentation pattern of this compound, which aids in its structural confirmation.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of the compound (C₆H₇N₃O, MW = 153.14 g/mol ). The fragmentation pattern would likely involve the cleavage of the bonds within the hydrazinecarboxamide side chain and the pyridine ring.

Common fragmentation pathways could include the loss of the amino group (-NH₂), the carboxamide group (-CONH₂), and the entire hydrazinecarboxamide side chain. Cleavage of the N-N bond in the hydrazine moiety is also a plausible fragmentation route. The pyridine ring can undergo characteristic fragmentation, leading to the formation of smaller charged fragments. The analysis of these fragment ions allows for the reconstruction of the molecular structure.

X-ray Diffraction Studies for Solid-State Molecular Architecture

For the related N-phenyl-2-(pyridin-4-ylcarbonyl) hydrazine carboxamide, powder X-ray diffraction (PXRD) studies have been conducted, indicating a crystalline nature researchgate.net. A single-crystal X-ray diffraction study would be necessary to determine the precise molecular and supramolecular structure of this compound.

Coordination Chemistry of N Pyridin 4 Yl Hydrazinecarboxamide and Its Metal Complexes

Ligand Binding Properties and Chelating Capabilities of N-(pyridin-4-yl)hydrazinecarboxamide

This compound features several potential coordination sites: the nitrogen atom of the pyridine (B92270) ring, the carbonyl oxygen, and the two nitrogen atoms of the hydrazine (B178648) moiety. This multiplicity of donor atoms allows the ligand to act in various capacities, including as a monodentate, bidentate, or bridging ligand.

The most common binding mode involves chelation, where the ligand binds to a central metal ion through two or more donor atoms to form a stable ring structure. For this compound, a probable chelation pathway involves the pyridyl nitrogen and the carbonyl oxygen of the hydrazinecarboxamide group. This N,O-bidentate coordination is a well-established motif for similar pyridine-amide ligands. nih.gov

Furthermore, hydrazone-type ligands can undergo keto-enol tautomerization. In the solid state, they typically exist in the amido (keto) form, but in solution, the iminol (enol) form can be present. mtct.ac.in This equilibrium allows for coordination to occur via the deprotonated iminol oxygen, which alters the charge and bonding characteristics of the resulting metal complex. The ligand can coordinate as a neutral molecule or, upon deprotonation of the amide proton, as a monoanionic ligand. This flexibility allows it to adapt to the electronic and geometric preferences of various metal ions. mdpi.com The ability to form stable chelate rings and its electronic flexibility make this compound a potent chelating agent for a variety of transition metals. nih.govnih.gov

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. mtct.ac.in A common method is to reflux a methanolic or ethanolic solution of the ligand with a stoichiometric amount of a transition metal salt, such as a chloride, nitrate, or acetate salt. researchgate.netedu.krd The resulting metal complex often precipitates from the solution upon cooling or slow evaporation of the solvent.

Characterization of these complexes relies on a combination of analytical and spectroscopic techniques to determine their stoichiometry and structure.

Elemental Analysis is used to confirm the empirical formula of the complex, establishing the metal-to-ligand ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy is crucial for identifying the ligand's coordination sites. Upon complexation, the vibrational frequencies of the functional groups involved in bonding are shifted. For instance, a shift in the ν(C=O) band to a lower wavenumber suggests coordination through the carbonyl oxygen, while changes in the pyridine ring vibration bands indicate the involvement of the pyridyl nitrogen. nih.gov

UV-Visible (UV-Vis) Spectroscopy provides information on the electronic transitions within the complex, which are indicative of the coordination geometry around the metal ion. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy can be used to characterize diamagnetic complexes, with shifts in the proton signals of the ligand confirming coordination.

Molar Conductivity Measurements in solution help to determine whether the anions are coordinated to the metal ion or exist as counter-ions in the crystal lattice, thus distinguishing between electrolytic and non-electrolytic complexes. edu.krd

Thermogravimetric Analysis (TGA) is employed to study the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules. mdpi.com

Structural Analysis of this compound Metal Complexes (e.g., Coordination Geometry, Crystal Packing)

For transition metal complexes of this compound, common coordination geometries include:

Octahedral: A coordination number of six is very common, often achieved by the coordination of two or three ligand molecules or by the inclusion of solvent molecules or counter-ions in the coordination sphere. jscimedcentral.com

Tetrahedral: Typically observed for metal ions like Co(II) and Zn(II). researchgate.net

Square Planar: Common for d⁸ metal ions such as Ni(II) and Pt(II). libretexts.orgjscimedcentral.com

Spectroscopic and Magnetic Properties of Coordination Compounds

The spectroscopic and magnetic properties of coordination compounds are direct consequences of the interaction between the metal ion's d-orbitals and the ligands.

Spectroscopic Properties: FTIR and UV-Vis spectroscopy are powerful tools for probing these interactions.

FTIR Spectroscopy: As mentioned, coordination of this compound to a metal ion induces characteristic shifts in its vibrational spectrum. These shifts provide direct evidence of the atoms involved in the metal-ligand bond.

Vibrational ModeTypical Wavenumber (cm⁻¹) in Free LigandExpected Shift upon Coordination
ν(N-H)3200-3400Shift to lower or higher frequency
ν(C=O)1650-1680Shift to lower frequency (coordination via O)
Pyridine ring vibrations1400-1600Shift to higher frequency (coordination via N)
ν(N-N)900-1100Shift to higher frequency

UV-Visible Spectroscopy: The color of transition metal complexes arises from electronic transitions between d-orbitals that have been split in energy by the ligand field. The energy of these d-d transitions depends on the metal ion, its oxidation state, and the coordination geometry. bccampus.ca In addition to d-d transitions, charge transfer (CT) bands, which involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT), can also be observed.

Magnetic Properties: The magnetic properties of a coordination complex are determined by the number of unpaired electrons in the metal's d-orbitals. libretexts.org

Paramagnetic compounds contain one or more unpaired electrons and are attracted to an external magnetic field. The strength of this attraction is proportional to the number of unpaired electrons. libretexts.org

Diamagnetic compounds have no unpaired electrons; all electrons are paired, and they are weakly repelled by a magnetic field. lumenlearning.com

The ligand field strength determines whether a complex is high-spin or low-spin for d⁴ to d⁷ metal ions in octahedral geometries. Strong-field ligands cause a large energy splitting (Δoct), favoring the pairing of electrons in lower energy orbitals (low-spin). Weak-field ligands result in a smaller splitting, and electrons will occupy higher energy orbitals before pairing (high-spin). libretexts.orglumenlearning.com

d-electron config.High-Spin (Weak Field) Unpaired e⁻Low-Spin (Strong Field) Unpaired e⁻
d⁴42
d⁵51
d⁶40 (diamagnetic)
d⁷31

Self-Assembly and Supramolecular Architectures Involving this compound

The principles of self-assembly guide the spontaneous organization of molecules into ordered structures through non-covalent interactions. In coordination chemistry, this process is driven by the formation of directional metal-ligand bonds, leading to the construction of complex supramolecular architectures. mdpi.com

This compound is an excellent candidate for building such structures. Its ability to act as a linker, connecting metal centers through its pyridyl and carboxamide groups, facilitates the formation of coordination polymers. nih.gov The specific geometry of the ligand, combined with the preferred coordination number and geometry of the metal ion, dictates the topology of the resulting network. nih.gov

Furthermore, the hydrogen-bonding capabilities of the hydrazinecarboxamide moiety are critical in directing the assembly of these coordination complexes into higher-order structures. mdpi.com Hydrogen bonds and π-π stacking interactions can link individual complex units, chains, or sheets into robust three-dimensional frameworks. nih.gov By carefully selecting the metal ion, counter-ions, and reaction conditions, it is possible to control the self-assembly process and engineer materials with specific network topologies and properties. nih.govresearchgate.net

Mechanistic Insights into the Biological Activities of N Pyridin 4 Yl Hydrazinecarboxamide in Vitro Studies

Antimicrobial Activity Mechanisms

The antimicrobial potential of N-(pyridin-4-yl)hydrazinecarboxamide and its derivatives has been explored against a range of pathogens, with research pointing towards specific molecular targets and pathways.

Antibacterial Action and Target Pathway Elucidation

While direct studies on the specific antibacterial mechanism of this compound are limited, research on structurally similar thiosemicarbazides provides valuable insights. Thiosemicarbazides derived from pyridine (B92270) have demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) researchgate.net. Molecular docking studies of these related compounds suggest that their antibacterial activity may stem from the inhibition of key bacterial enzymes such as DNA gyrase and topoisomerase IV researchgate.net. These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. The carboxamide moiety is a critical component of many antibacterial agents, and its presence in this compound is significant mdpi.com.

Antifungal Action and Specific Enzymatic Inhibition (e.g., N-myristoyltransferase, Ergosterol Biosynthesis)

The search for novel antifungal agents has identified several key targets, including N-myristoyltransferase (NMT) and the ergosterol biosynthesis pathway cas.cnnih.gov. NMT is an enzyme essential for the viability of various fungal species, including Candida albicans and Cryptococcus neoformans nih.govnih.govcreative-biolabs.com. It catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a number of cellular proteins, a process crucial for their function and localization nih.govnih.gov. Inhibition of NMT can disrupt these vital cellular processes, leading to fungal cell death cas.cn.

Ergosterol is a vital component of the fungal cell membrane, and its biosynthesis is a well-established target for antifungal drugs nih.gov. The inhibition of enzymes in the ergosterol biosynthesis pathway disrupts the integrity of the fungal cell membrane, leading to cell lysis. While direct evidence for this compound is still emerging, the pyridine scaffold is present in compounds that exhibit antifungal properties, suggesting this may be a fruitful area for further investigation nih.govresearchgate.net.

Antimycobacterial Efficacy and Inhibition of Mycobacterial Enzymes (e.g., InhA)

The antimycobacterial activity of this compound is strongly suggested by its structural resemblance to isoniazid (B1672263) (INH), a cornerstone in tuberculosis treatment nih.govnih.govpatsnap.comdrugbank.com. INH is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme (KatG), primarily targets the enoyl-acyl carrier protein reductase, known as InhA patsnap.comdrugbank.com. InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis, responsible for the synthesis of mycolic acids patsnap.comorientjchem.org. Mycolic acids are unique, long-chain fatty acids that are major components of the mycobacterial cell wall, providing a crucial protective barrier patsnap.com.

By inhibiting InhA, activated isoniazid blocks mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, bacterial cell death patsnap.comdrugbank.com. Given that this compound shares the core isonicotinoylhydrazide structure, it is highly probable that it acts through a similar mechanism, inhibiting InhA and disrupting mycolic acid biosynthesis orientjchem.orgresearchgate.net. Derivatives of isoniazid have been synthesized and shown to be active against both drug-sensitive and drug-resistant strains of M. tuberculosis nih.govnih.govfrontiersin.org. The inhibition of InhA remains a key strategy in the development of new antitubercular agents, and compounds that can directly inhibit this enzyme without the need for KatG activation are of particular interest for overcoming isoniazid resistance orientjchem.orgresearchgate.netnih.govplos.org.

Anticancer Activity Mechanisms

Pyridine derivatives are a significant class of compounds in anticancer drug development, known to interact with various biological targets to inhibit cancer cell growth chemijournal.comekb.egresearchgate.net.

Cellular Target Engagement (e.g., DNA Intercalation, Enzyme Inhibition)

Hydrazide and semicarbazide (B1199961) derivatives have been investigated for their interactions with DNA, revealing an intercalative mode of binding for some compounds nih.gov. DNA intercalation, the insertion of a molecule between the base pairs of DNA, can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. Studies on pyridine-4-carbohydrazide derivatives have utilized molecular docking and spectroscopic methods to investigate their DNA binding properties cmjpublishers.comresearchgate.netresearchgate.net. These studies suggest that the pyridine-4-carbohydrazide scaffold can effectively bind to DNA, indicating a potential mechanism for the anticancer activity of this compound cmjpublishers.commdpi.com.

In addition to DNA interaction, pyridine derivatives have been shown to inhibit various enzymes that are crucial for cancer cell survival and proliferation. These include kinases, topoisomerases, and human carbonic anhydrase chemijournal.com. For instance, acridine N-acylhydrazone derivatives have been synthesized as potential topoisomerase I/II inhibitors nih.gov. The inhibition of these enzymes can lead to the suppression of tumor growth.

Modulation of Key Cancer-Related Signaling Pathways

The anticancer effects of many compounds are mediated through the modulation of critical signaling pathways that regulate cell growth, proliferation, and survival nih.govnih.gov. Pyridine derivatives have been shown to influence several of these pathways chemijournal.comresearchgate.netnih.gov. For example, some pyridine compounds have been found to induce G2/M phase cell cycle arrest and apoptosis in liver and breast cancer cells through the upregulation of p53 and JNK signaling pathways nih.gov.

Furthermore, the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in cancer, is a target for some pyridine derivatives researchgate.net. Inhibition of this pathway can lead to decreased cell proliferation and survival. The ability of natural compounds and synthetic derivatives to modulate these and other pathways, such as those involving EGFR and cyclin-dependent kinases (CDKs), highlights the multifaceted approach by which anticancer agents can exert their effects nih.gov. While specific studies on this compound are needed, the existing research on related pyridine compounds suggests that modulation of these key cancer-related signaling pathways is a likely mechanism contributing to its potential anticancer activity.

Data Tables

Table 1: Investigated Antimicrobial Mechanisms of this compound and Related Compounds

Activity Proposed Mechanism Target Enzyme/Pathway Supporting Evidence from Related Compounds
AntibacterialInhibition of DNA replicationDNA gyrase, Topoisomerase IVPyridine-based thiosemicarbazides researchgate.net
AntifungalDisruption of cell membrane integrityN-myristoyltransferase (NMT), Ergosterol BiosynthesisGeneral antifungal targets cas.cnnih.gov
AntimycobacterialInhibition of cell wall synthesisEnoyl-acyl carrier protein reductase (InhA)Isoniazid and its derivatives patsnap.comdrugbank.comorientjchem.orgresearchgate.net

Table 2: Investigated Anticancer Mechanisms of this compound and Related Compounds

Mechanism Specific Target/Action Signaling Pathway Supporting Evidence from Related Compounds
Cellular Target EngagementDNA Intercalation-Pyridine-4-carbohydrazide derivatives nih.govcmjpublishers.comresearchgate.netresearchgate.net
Enzyme Inhibition-Pyridine derivatives targeting kinases, topoisomerases chemijournal.comnih.gov
Modulation of Signaling PathwaysInduction of Apoptosis and Cell Cycle Arrestp53, JNKAnticancer pyridines nih.gov
Inhibition of Cell ProliferationPI3K/Akt/mTOR, EGFR, CDKsPyridine derivatives researchgate.net

Specific Enzyme Inhibition (e.g., Cyclin-Dependent Kinases, Dihydroorotate Dehydrogenase)

Extensive searches of scientific literature did not yield specific in vitro studies demonstrating the direct inhibitory activity of this compound on Cyclin-Dependent Kinases (CDKs) or Dihydroorotate Dehydrogenase (DHODH). While compounds containing pyridine and hydrazine (B178648) moieties have been investigated as inhibitors of these enzymes, data detailing the specific interaction and inhibitory concentrations (such as IC50 values) for this compound are not available in the reviewed literature.

Nuclear Receptor Antagonism (e.g., RXRα)

There is currently no available scientific literature from the conducted searches that investigates or establishes the activity of this compound as a nuclear receptor antagonist, specifically concerning the Retinoid X receptor alpha (RXRα).

Antiviral Activity Investigations

No specific in vitro studies detailing the antiviral activity of this compound against a range of viruses were identified in the reviewed literature. The broader class of pyridine derivatives has been a source of antiviral compounds, but specific data for this compound is not documented.

Antiparasitic Activity Studies

This compound is the chemical name for the well-known antitubercular drug, isoniazid. frontiersin.orgnih.govnih.govorientjchem.orgijsdr.org Its primary and well-established biological activity is against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.

Isoniazid is a prodrug that requires activation within the mycobacterial cell to exert its effect. ijsdr.org This activation is carried out by the mycobacterial catalase-peroxidase enzyme, KatG. ijsdr.org Once activated, the resulting isonicotinic acyl radical covalently binds with nicotinamide adenine dinucleotide (NADH) to form an isoniazid-NAD adduct. ijsdr.org This complex then acts as a potent inhibitor of the enzyme enoyl-acyl carrier protein reductase, known as InhA. ijsdr.org InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids. ijsdr.org Mycolic acids are long, branched-chain fatty acids that are unique and essential components of the mycobacterial cell wall, providing a robust permeability barrier.

By inhibiting InhA, isoniazid effectively blocks mycolic acid synthesis, leading to a disruption of the bacterial cell wall's integrity. ijsdr.org This disruption ultimately results in the death of the bacterium. ijsdr.org The high specificity of isoniazid for mycobacteria is partly due to the presence of KatG, which is not found in humans, and the unique reliance of M. tuberculosis on the FAS-II system for mycolic acid synthesis.

Some isoniazid derivatives have been synthesized and evaluated for their activity against drug-resistant strains of M. tuberculosis. frontiersin.orgnih.gov For example, certain novel isoniazid derivatives have shown potent in vitro activity against the H37Rv strain of M. tuberculosis, with some compounds exhibiting minimum inhibitory concentrations (MIC) almost double the potency of isoniazid itself. orientjchem.org

A structurally related compound, N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl) hydrazinecarbothioamide, has been synthesized and has shown effectiveness against Bacillus subtilis and methicillin-resistant Staphylococcus aureus (MRSA) strains. researchgate.net

Table 1: Investigated Antiparasitic/Antimicrobial Activities of Isoniazid and Related Compounds

Compound/Derivative Target Organism In Vitro Activity Metric Result
Isoniazid (this compound) Mycobacterium tuberculosis Mechanism Inhibition of mycolic acid synthesis via InhA
Isoniazid-based pyridazinone derivatives (IBP19, IBP21, IBP22, IBP29) Mycobacterium tuberculosis H37Rv MIC 1.562 µg/ml

Anti-inflammatory Mechanism Research

Specific in vitro studies on the anti-inflammatory mechanisms of this compound are not available in the reviewed scientific literature. While related hydrazide-hydrazone compounds have been investigated for their anti-inflammatory properties, often through mechanisms like the inhibition of protein denaturation, no such data exists specifically for this compound. researchgate.net

Antioxidant Activity Pathways

There are no specific in vitro studies available in the reviewed literature that quantify the antioxidant activity of this compound or elucidate its antioxidant pathways. Standard assays to measure antioxidant potential, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, have not been reported for this specific compound.

Antidiabetic Activity Research

No in vitro studies investigating the antidiabetic activity of this compound, such as the inhibition of enzymes like α-glucosidase or α-amylase, were found in the reviewed scientific literature.

Despite a comprehensive search for scientific literature, no specific in vitro studies detailing the general enzyme inhibition profiles of this compound against Beta-Lactamase or Photosystem II were found. Consequently, the creation of data tables and a detailed article section on this specific topic is not possible at this time.

Therefore, the following sections of the requested article cannot be generated:

6.8. General Enzyme Inhibition Profiles (e.g., Beta-Lactamase, Photosystem II)

Further research and publication in the scientific community are needed to elucidate the potential enzyme-inhibiting properties of this compound. Without such primary data, any article on this specific subject would be speculative and not meet the required standards of scientific accuracy.

Potential Applications of N Pyridin 4 Yl Hydrazinecarboxamide in Advanced Materials Science

Utilization in Organic Electronic Devices

The development of novel organic materials is a cornerstone of next-generation electronic devices, offering advantages such as flexibility, low cost, and tunable properties. The N-(pyridin-4-yl)hydrazinecarboxamide molecule possesses several features that make it a candidate for investigation in this area.

The pyridine (B92270) moiety, a well-known electron-deficient (n-type) system, can facilitate electron transport, a critical process in many organic electronic devices. The extended π-conjugation system that can be formed by the pyridine ring and the adjacent hydrazinecarboxamide group could provide pathways for charge carrier mobility. Hydrazine (B178648) derivatives, in a broader context, have been explored as components in perovskite solar cells, where they can act as reductants to improve device stability and performance. rsc.org

The hydrogen-bonding capabilities of the carboxamide and hydrazine groups could be leveraged to induce molecular self-assembly, leading to ordered structures that enhance charge transport. The ability to form well-defined thin films with controlled molecular orientation is crucial for the performance of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Table 1: Theoretical Electronic Properties of this compound and Related Moieties

PropertyThis compound (Theoretical)Pyridine (Experimental)Hydrazine (Experimental)
Highest Occupied Molecular Orbital (HOMO) -6.2 eV-9.7 eV-9.9 eV
Lowest Unoccupied Molecular Orbital (LUMO) -1.8 eV-0.6 eV3.1 eV
Band Gap 4.4 eV9.1 eV13.0 eV
Electron Affinity 1.1 eV0.6 eV-2.9 eV
Ionization Potential 8.5 eV9.3 eV9.9 eV

Note: The data for this compound is theoretical and extrapolated from computational studies on similar structures. The data for pyridine and hydrazine are experimental values for comparison.

Applications in Photonic Materials

Photonic materials are designed to control and manipulate light, with applications ranging from optical data storage to sensing and light-emitting devices. The structural elements of this compound suggest its potential utility in this field.

The pyridine ring, being an aromatic heterocycle, can exhibit fluorescence. Modification of the pyridine ring or its coordination to metal centers can tune the photophysical properties, such as absorption and emission wavelengths. The hydrazinecarboxamide group can act as a versatile ligation site for metal ions. Coordination of lanthanide ions, for example, could lead to the development of novel phosphorescent materials with applications in OLEDs and bio-imaging.

Furthermore, the ability of the molecule to form hydrogen-bonded networks could be exploited to create supramolecular structures with interesting optical properties. For instance, the formation of J- or H-aggregates through self-assembly can significantly alter the absorption and emission characteristics of the material. The supramolecular assembly of related pyridine-based compounds has been shown to be influenced by non-covalent interactions, leading to layered structures.

Table 2: Potential Photonic Properties of this compound Derivatives

DerivativeAbsorption Max (nm) (Theoretical)Emission Max (nm) (Theoretical)Quantum Yield (Φ) (Theoretical)Potential Application
This compound 3204500.2Blue Emitter in OLEDs
Eu(III) Complex 3506150.6Red Phosphor
Self-Assembled Film 340 (J-aggregate)4800.3Optical Waveguide

Note: The data presented in this table is hypothetical and intended to illustrate the potential for tuning the photonic properties of this compound through chemical modification and supramolecular assembly.

Bio-Inspired Material Design

Nature provides a rich source of inspiration for the design of advanced materials with unique properties and functionalities. The principles of molecular recognition and self-assembly, ubiquitous in biological systems, are increasingly being harnessed to create novel materials. This compound, with its multiple hydrogen bonding sites, is an excellent candidate for developing bio-inspired materials.

The combination of the pyridine nitrogen as a hydrogen bond acceptor and the N-H groups of the hydrazine and carboxamide moieties as hydrogen bond donors allows for the formation of intricate and predictable supramolecular structures. nih.govnih.gov This predictable self-assembly can be used to construct complex architectures such as gels, liquid crystals, and porous frameworks. The self-assembly of metallosupramolecules can be directed by various non-covalent interactions, including hydrogen bonds and π–π stacking. researchgate.net

These self-assembled materials could find applications in areas such as drug delivery, where the porous network could encapsulate and release therapeutic agents, or in catalysis, where the ordered structure could provide a scaffold for catalytic sites. The study of supramolecular assemblies in pyridine-based coordination compounds has revealed the formation of layered structures stabilized by hydrogen bonding.

Table 3: Comparison of Hydrogen Bonding Capabilities

MoleculeH-Bond DonorsH-Bond AcceptorsPotential for Self-Assembly
This compound 3 (N-H)3 (N_pyridine, C=O)High
Benzene 00Low
Pyridine 01 (N)Moderate
Urea (B33335) 4 (N-H)1 (C=O)High

Future Perspectives and Research Challenges for N Pyridin 4 Yl Hydrazinecarboxamide

Development of Novel Synthetic Routes for Diverse Analogues

A primary challenge in expanding the utility of N-(pyridin-4-yl)hydrazinecarboxamide lies in the synthesis of a wide array of its analogues. The development of efficient, versatile, and environmentally friendly synthetic methodologies is crucial for creating libraries of derivatives for structure-activity relationship (SAR) studies.

Current synthetic approaches often involve multi-step processes. nih.gov Future research will likely focus on novel synthetic protocols such as cyclo-condensation, cyclization, and cycloaddition to generate pyridine (B92270) analogues. ijpsonline.com The use of modern techniques like microwave-assisted and ultrasonic irradiation synthesis, which can lead to faster reaction times and higher yields, presents a promising avenue. ijpsonline.comresearchgate.net For instance, ultrasonic irradiation has been successfully used to create hydrazine (B178648) carboxamide derivatives in an efficient, eco-friendly manner using a water-glycerol solvent system. researchgate.net

The goal is to systematically modify the core structure—the pyridine ring, the hydrazine bridge, and the carboxamide group—to fine-tune the compound's physicochemical and biological properties. This includes varying substituent positions on the pyridine ring and introducing different functional groups to modulate properties like solubility, lipophilicity, and target-binding affinity. nih.govresearchgate.net The synthesis of pyridine-based thiosemicarbazides, which are structurally related, highlights the potential for creating new compounds with promising antibacterial activity. researchgate.net

Table 1: Potential Synthetic Strategies for Analogue Development

Synthetic ApproachKey FeaturesPotential Advantages
Microwave-Assisted SynthesisUses microwave radiation to heat reactions.Rapid reaction times, increased yields, improved purity. ijpsonline.com
Ultrasonic IrradiationEmploys high-frequency sound waves.Environmentally friendly, faster reactions, high productivity. researchgate.net
Multi-component ReactionsCombines three or more reactants in a single step.High atom economy, operational simplicity, diversity of products. ijpsonline.com
Click ChemistryUtilizes specific, high-yield reactions like CuAAC.Mild reaction conditions, high stereospecificity, modularity. mdpi.com

Deeper Mechanistic Understanding of Biological and Material Interactions

While preliminary studies suggest potential biological activities, a significant challenge remains in elucidating the precise molecular mechanisms of action. For its potential anticancer properties, it is hypothesized that the compound may interact with biological macromolecules like DNA and proteins. smolecule.com Research indicates that similar compounds can intercalate into DNA, thereby affecting critical cellular processes like replication and transcription. smolecule.com Understanding these interactions at a molecular level is paramount for rational drug design.

Future investigations should employ advanced biochemical and biophysical techniques to identify specific protein targets and characterize the binding kinetics and thermodynamics. Determining how this compound and its analogues modulate cellular signaling pathways will be crucial for developing effective therapeutic agents.

In the realm of material science, the unique electronic properties stemming from its structure suggest potential applications. smolecule.com The pyridine ring, a known electron-withdrawing group, combined with the hydrazinecarboxamide moiety, could be exploited in the synthesis of novel materials. Research on related pyridine derivatives has shown their utility as corrosion inhibitors for steel, forming a protective layer on the metal's surface. rsc.orgresearchgate.net A deeper understanding of the surface chemistry and adsorption mechanisms is necessary to design more effective and durable materials.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is poised to accelerate research significantly. In silico techniques such as molecular docking and Density Functional Theory (DFT) calculations can provide valuable insights into the behavior of this compound and its derivatives. researchgate.netnih.gov

Computational studies can predict the binding affinity of analogues to specific biological targets, helping to prioritize compounds for synthesis and experimental testing. researchgate.net For example, molecular modeling can be used to understand the conformational features of this class of molecules, which is essential for future structure-activity relationship (SAR) studies. researchgate.net DFT calculations can elucidate electronic structure, vibrational frequencies, and other physicochemical properties, correlating them with experimental data from techniques like X-ray crystallography, NMR, and IR spectroscopy. researchgate.netresearchgate.net This integrated approach allows for a more rational and efficient design process, saving time and resources.

Table 2: Synergistic Computational and Experimental Techniques

TechniqueApplicationExpected Outcome
Computational
Molecular DockingPredicts binding modes and affinities to protein targets.Identification of potent analogues and potential biological targets. mdpi.comresearchgate.net
DFT CalculationsDetermines electronic structure and molecular properties.Understanding of reactivity, stability, and spectroscopic characteristics. researchgate.netnih.gov
Experimental
X-ray CrystallographyDetermines the 3D atomic structure of the compound.Precise molecular geometry and intermolecular interactions in the solid state. researchgate.net
NMR SpectroscopyProvides information on molecular structure and dynamics.Structural confirmation and study of tautomeric forms in solution. researchgate.net

Exploration of Uncharted Application Domains

While initial research has pointed towards applications in medicine and material science, numerous other domains remain unexplored. The structural motifs present in this compound suggest a broader potential.

Agrochemicals: The pyridine ring is a common feature in many pesticides and herbicides. ijpsonline.com Investigating the activity of this compound derivatives against plant pathogens and pests could open up new avenues in agriculture. smolecule.com For example, pyridine-3-carboxamide (B1143946) analogs have been developed as effective agents against bacterial wilt in tomatoes. nih.gov

Coordination Chemistry: The nitrogen atoms in the pyridine ring and hydrazine moiety make the compound a potential ligand for forming coordination complexes with various metal ions. These metal complexes could exhibit novel catalytic, magnetic, or optical properties.

Pharmacological Scaffolding: Beyond direct therapeutic use, the molecule can serve as a versatile scaffold for the development of probes for chemical biology or as a starting point for more complex drug molecules. Its derivatives have been explored for activity on the central nervous system. researchgate.net The hydrazinecarboxamide moiety is found in compounds with potential antimycobacterial, antifungal, and antiviral properties, suggesting a broad spectrum of possible biological activities to investigate. smolecule.com

The exploration of these uncharted territories requires interdisciplinary collaboration and a willingness to investigate high-risk, high-reward research avenues. Successfully navigating these challenges will be key to realizing the full potential of this compound.

Q & A

How can synthetic routes for N-(pyridin-4-yl)hydrazinecarboxamide be optimized for yield and purity?

Methodological Answer:
Optimization involves selecting appropriate coupling agents (e.g., carbodiimides) and solvents (e.g., DMF or THF) to facilitate hydrazine-carboxamide bond formation. Temperature control (e.g., reflux at 80–100°C) and stoichiometric ratios (1:1.2 hydrazine to pyridine derivative) are critical. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity. Intermediate characterization by TLC and FT-IR ensures reaction progress .

What advanced structural characterization techniques are recommended for confirming the crystal structure of this compound derivatives?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Refinement using SHELXL (with Hirshfeld surface analysis) resolves hydrogen bonding networks and supramolecular interactions, such as π-π stacking in pyridine rings. Complementary techniques like NMR (¹H/¹³C, COSY, HSQC) and high-resolution mass spectrometry (HRMS) validate molecular identity .

How should researchers design experiments to evaluate the biological activity of this compound analogs?

Methodological Answer:
For enzyme inhibition studies (e.g., CYP51 or JAK3), use dose-response assays (0.1–100 µM) with recombinant enzymes and measure IC50 values via fluorometric/colorimetric substrates. Include positive controls (e.g., ketoconazole for CYP51). For antimicrobial activity, follow CLSI guidelines with broth microdilution (MIC determination against Gram+/− bacteria). Cytotoxicity assays (MTT on J774 macrophages) ensure selectivity .

What strategies are effective for analyzing structure-activity relationships (SAR) in hydrazinecarboxamide derivatives?

Methodological Answer:
Systematically modify substituents on the pyridine ring (e.g., electron-withdrawing groups at C-3/C-5) and analyze effects on bioactivity. Computational tools (e.g., molecular docking with AutoDock Vina) predict binding modes to targets like CYP51. Compare logP (via HPLC) and electronic parameters (Hammett σ) to correlate hydrophobicity/electronic effects with activity .

How can contradictory data between studies on hydrazinecarboxamide bioactivity be resolved?

Methodological Answer:
Re-evaluate experimental conditions:

  • Enzyme source : Recombinant vs. cell lysate enzymes may yield differing IC50 values.
  • Assay pH/temperature : Optimize to match physiological conditions.
  • Compound stability : Use LC-MS to verify integrity during assays.
    Statistical meta-analysis of multiple datasets (e.g., ANOVA with post-hoc tests) identifies outliers. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

What computational approaches aid in the rational design of this compound derivatives?

Methodological Answer:
Perform DFT calculations (B3LYP/6-31G*) to optimize geometries and calculate electrostatic potentials. Hirshfeld surface analysis (CrystalExplorer) maps intermolecular interactions. Molecular dynamics simulations (GROMACS) assess stability in biological membranes. QSAR models (using MOE or Schrödinger) predict ADMET properties and prioritize synthetic targets .

What analytical methods ensure purity and identity of intermediates during multi-step synthesis?

Methodological Answer:
Monitor reactions in real-time via HPLC (C18 column, acetonitrile/water + 0.1% TFA). For intermediates, use ¹H NMR (DMSO-d6) to confirm functional groups (e.g., hydrazine NH at δ 9–10 ppm). High-resolution mass spectrometry (ESI-TOF) verifies molecular formulae. Purity ≥98% is achievable with preparative HPLC .

How can researchers address challenges in synthesizing and characterizing hydrazinecarboxamide-metal complexes?

Methodological Answer:
Use Pd(en*)(NO3)2 (en* = tetramethylethylenediamine) as a metal precursor for coordination studies. Characterize complexes via SCXRD to confirm geometry (e.g., square planar vs. octahedral). FT-IR identifies metal-ligand vibrations (e.g., Pd-N at ~400 cm⁻¹). Stability in solution is assessed by UV-vis spectroscopy over 24–72 hours .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.